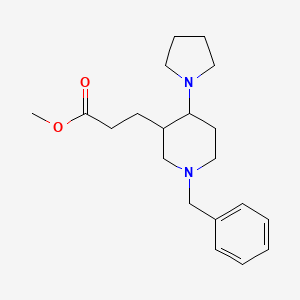

Methyl 3-(1-benzyl-4-(pyrrolidin-1-yl)piperidin-3-yl)propanoate

CAS No.:

Cat. No.: VC13374013

Molecular Formula: C20H30N2O2

Molecular Weight: 330.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H30N2O2 |

|---|---|

| Molecular Weight | 330.5 g/mol |

| IUPAC Name | methyl 3-(1-benzyl-4-pyrrolidin-1-ylpiperidin-3-yl)propanoate |

| Standard InChI | InChI=1S/C20H30N2O2/c1-24-20(23)10-9-18-16-21(15-17-7-3-2-4-8-17)14-11-19(18)22-12-5-6-13-22/h2-4,7-8,18-19H,5-6,9-16H2,1H3 |

| Standard InChI Key | DZXFFSGYXRUIDR-UHFFFAOYSA-N |

| SMILES | COC(=O)CCC1CN(CCC1N2CCCC2)CC3=CC=CC=C3 |

| Canonical SMILES | COC(=O)CCC1CN(CCC1N2CCCC2)CC3=CC=CC=C3 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a piperidine ring (a six-membered amine heterocycle) substituted at three positions:

-

N1-Benzylation: A benzyl group (C₆H₅CH₂–) is attached to the piperidine nitrogen, enhancing lipophilicity and influencing receptor-binding interactions.

-

C4-Pyrrolidinylation: A pyrrolidin-1-yl group (a five-membered saturated amine ring) is bonded to the fourth carbon of the piperidine, introducing conformational rigidity and potential hydrogen-bonding sites.

-

C3-Propanoate Esterification: A methyl propanoate (–CH₂CH₂COOCH₃) group at the third carbon contributes polarity and metabolic stability.

Hypothetical Molecular Formula and Weight

Based on structural analogs , the molecular formula is estimated as C₂₁H₃₀N₂O₂, yielding a molecular weight of 342.48 g/mol. Exact mass spectrometry data would be required for confirmation.

Physicochemical Characteristics

While experimental data for this specific compound are scarce, inferences can be drawn from related piperidine derivatives:

Synthesis and Manufacturing Processes

Retrosynthetic Analysis

The compound can be dissected into three key fragments:

-

Piperidine Core: Derived from commercially available piperidin-3-one.

-

Benzyl and Pyrrolidinyl Groups: Introduced via alkylation or reductive amination.

-

Propanoate Ester: Installed through esterification or coupling reactions.

Stepwise Synthetic Route

A plausible pathway, adapted from patented methods , involves:

Step 1: Formation of 1-Benzyl-4-(pyrrolidin-1-yl)piperidin-3-one

Piperidin-3-one undergoes sequential functionalization:

-

N-Benzylation: Treatment with benzyl bromide in the presence of a base (e.g., K₂CO₃) yields 1-benzylpiperidin-3-one .

-

C4-Amination: Reaction with pyrrolidine under reductive amination conditions (NaBH₃CN, AcOH) introduces the pyrrolidinyl group .

Process Optimization

Key parameters from analogous syntheses :

Analytical Characterization

Spectroscopic Data

Representative signatures from related compounds :

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 7.3–7.1 (m, 5H, benzyl), δ 3.6 (s, 3H, OCH₃), δ 2.8–2.4 (m, piperidine) |

| ¹³C NMR | 174.5 ppm (ester C=O), 138.2 ppm (benzyl quaternary C), 55.1 ppm (OCH₃) |

| IR | 1720 cm⁻¹ (ester C=O), 2800 cm⁻¹ (N-CH₂ stretches) |

| MS (ESI+) | m/z 343.2 [M+H]⁺ (calculated for C₂₁H₃₁N₂O₂⁺) |

Chromatographic Methods

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume